molecular formula C8H4Cl2N2O B13929119 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde

7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde

Cat. No.: B13929119
M. Wt: 215.03 g/mol
InChI Key: CEIQBJZQAQBWQZ-UHFFFAOYSA-N
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Description

7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the imidazo[1,5-a]pyridine core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

7,8-DichloroImidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

7,8-dichloroimidazo[1,5-a]pyridine-1-carbaldehyde

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-4-11-6(3-13)8(12)7(5)10/h1-4H

InChI Key

CEIQBJZQAQBWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C(=C1Cl)Cl)C=O

Origin of Product

United States

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